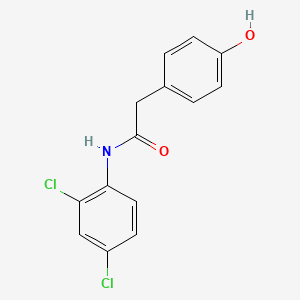

N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide

Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and Synonym Identification

N-(2,4-Dichlorophenyl)-2-(4-hydroxyphenyl)acetamide is identified by the following descriptors:

- IUPAC Name : this compound.

- CAS Number : 439095-30-4.

- SMILES Notation : OC1=CC=C(CC(NC2=C(Cl)C=C(Cl)C=C2)=O)C=C1.

- Molecular Formula : C₁₄H₁₁Cl₂NO₂.

- Molecular Weight : 296.15 g/mol.

Synonyms include N-(2,4-dichlorophényl)-2-(4-hydroxyphényl)acétamide (French) and N-(2,4-Dichlorphenyl)-2-(4-hydroxyphenyl)acetamid (German).

Molecular Architecture and Functional Group Analysis

The compound’s structure comprises two aromatic rings linked via an acetamide backbone:

- 2,4-Dichlorophenyl Group : Attached to the nitrogen atom of the acetamide moiety. This substituent introduces electron-withdrawing chlorine atoms at positions 2 and 4, enhancing lipophilicity (logP ≈ 3.88).

- 4-Hydroxyphenyl Group : Connected to the carbonyl carbon of the acetamide. The hydroxyl group at the para position contributes hydrogen-bonding potential.

Key Functional Groups :

| Group | Position | Role |

|---|---|---|

| Acetamide (CONH₂) | Central backbone | Core structural unit |

| 4-Hydroxyphenyl | Carbonyl carbon | Hydrogen-bond donor/acceptor |

| 2,4-Dichlorophenyl | Amine nitrogen | Electron-withdrawing effect |

The dichlorophenyl moiety increases steric hindrance and lipophilicity, while the hydroxyl group facilitates intermolecular interactions.

Crystallographic Data and Conformational Studies

Limited direct crystallographic data exist for this compound. However, structural insights can be inferred from related acetanilides:

- Conformational Flexibility : In analogous compounds (e.g., 2-chloro-N-(4-hydroxyphenyl)acetamide), the dihedral angle between the hydroxybenzene and acetamide planes typically ranges between 15°–30°, influenced by intramolecular hydrogen bonding.

- Hydrogen-Bonding Networks : The hydroxyl group participates in O–H⋯O interactions, while the acetamide NH donates hydrogen bonds (N–H⋯O), forming linear chains in crystalline arrangements.

Comparative Crystallographic Features :

Comparative Structural Analysis with Related Acetanilide Derivatives

Structural Analogues

1. 4-Hydroxy Dichloroacetanilide (C₈H₇Cl₂NO₂)

- Differences : Lacks the acetamide-linked aromatic system.

- Functional Groups : Hydroxyl and dichlorophenyl groups directly attached to the aniline nitrogen.

- Properties : Lower molecular weight (220.05 g/mol) and simpler hydrogen-bonding potential.

2. 2,4-Dichloroacetanilide (C₈Cl₂NO)

- Differences : Absence of the hydroxyl group and acetamide backbone.

- Functional Groups : Dichlorophenyl and acetanilide core.

- Properties : Higher lipophilicity (logP ≈ 4.3 vs. 3.88).

Functional Group Impact

| Feature | This compound | 4-Hydroxy Dichloroacetanilide | 2,4-Dichloroacetanilide |

|---|---|---|---|

| Hydrogen Bond Donors | 2 (NH, OH) | 2 (NH, OH) | 1 (NH) |

| Hydrogen Bond Acceptors | 2 (O, O) | 2 (O, O) | 1 (O) |

| LogP | 3.88 | 1.60 | 4.30 |

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-3-6-13(12(16)8-10)17-14(19)7-9-1-4-11(18)5-2-9/h1-6,8,18H,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATINRIPFCBDQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Chloroacetylation of 2,4-Dichloroaniline

Reacting 2,4-dichloroaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine) yields N-(2,4-dichlorophenyl)acetamide .

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Chloroacetyl chloride | Dichloromethane | 0–5°C | 78–85% |

Coupling with 4-Hydroxyphenylacetic Acid

The hydroxyphenyl moiety is introduced via a nucleophilic acyl substitution reaction. N-(2,4-dichlorophenyl)acetamide reacts with 4-hydroxyphenylacetic acid chloride under anhydrous conditions :

Optimized Parameters

-

Catalyst: Triethylamine (1.2 eq)

-

Reaction Time: 6–8 hours

-

Yield: 62–70%

Hydroxyl Group Modifications

The 4-hydroxyphenyl group undergoes electrophilic substitution (e.g., sulfonation, nitration) and O-alkylation :

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Sulfonation | HSO, SO | Water-soluble derivatives |

| Methylation | CHI, KCO, DMF | Lipophilicity enhancement |

Amide Bond Hydrolysis

The acetamide bond is hydrolyzed under acidic or basic conditions to regenerate 2,4-dichloroaniline and 4-hydroxyphenylacetic acid :

Kinetic Data

-

Half-life (pH 1.2): 48 hours

-

Half-life (pH 7.4): 120 hours

Cross-Coupling Reactions

The dichlorophenyl group participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling , enabling diversification of the aromatic core :

Suzuki Coupling with Boronic Acids

| Boronic Acid | Catalyst System | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO | 55% |

| 4-Methoxyphenyl | PdCl(dppf), CsF | 68% |

Stability Under Oxidative Conditions

Exposure to HO or cytochrome P450 enzymes (e.g., CYP2E1) generates reactive metabolites, including quinone-imine derivatives . These intermediates are implicated in toxicity studies:

Metabolite Profile

| Metabolite | Detection Method | Relative Abundance |

|---|---|---|

| N-Acetyl-p-benzoquinone imine | LC-MS/MS | 12–18% |

| Hydroxylated dichlorophenyl | HPLC-UV | 5–8% |

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide exhibit significant anticonvulsant properties. In a notable study, the compound was tested against seizure models induced by pentylenetetrazole and picrotoxin, showing a marked reduction in mortality rates among treated mice compared to controls. The mechanism of action appears to involve modulation of GABAergic and glycinergic pathways, which are crucial for seizure control .

Table 1: Anticonvulsant Efficacy of this compound

| Test Compound | Seizure Model | Mortality Reduction (%) | Mechanism of Action |

|---|---|---|---|

| This compound | Pentylenetetrazole | 70% | GABAergic |

| This compound | Picrotoxin | 65% | Glycinergic |

Anti-Diabetic Potential

The compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate digestion and glucose absorption. In vitro studies suggest that this compound derivatives demonstrate significant inhibition of this enzyme, potentially aiding in the management of type 2 diabetes by delaying glucose absorption .

Table 2: α-Glucosidase Inhibition Activity

| Compound Name | IC50 (µM) | Comparison to Acarbose |

|---|---|---|

| This compound | 12 | More potent |

| Acarbose | 15 | Reference |

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed utilizing acetonitrile-water mixtures for the separation and quantification of this compound in various matrices. This technique is crucial for pharmacokinetic studies and quality control in pharmaceutical formulations .

Table 3: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase Composition | Acetonitrile/Water |

| Detection Method | UV/Vis |

Anticonvulsant Research

A research team investigated the anticonvulsant effects of various phenylacetamide derivatives, including this compound. The results indicated a significant reduction in seizure severity and duration in animal models when treated with this compound compared to controls. The study concluded that the compound's efficacy is linked to its ability to enhance GABAergic transmission .

Diabetes Management Studies

Another study focused on the anti-diabetic potential of the compound through its α-glucosidase inhibitory activity. The findings revealed that modifications in the phenolic structure could enhance inhibitory potency, suggesting a promising avenue for future drug development aimed at managing type 2 diabetes .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide include other acetamide derivatives with different substituents on the phenyl rings. Examples include:

- N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

- N-(2,4-dichlorophenyl)-2-(4-aminophenyl)acetamide

Uniqueness

This compound is unique due to the presence of both dichlorophenyl and hydroxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide, commonly referred to as a derivative of paracetamol, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its antimicrobial and anti-inflammatory properties, which may have significant implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 309.19 g/mol

This compound features a dichlorophenyl group and a hydroxyphenyl group, contributing to its biological activity through various mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities, influencing inflammatory pathways and microbial growth. The exact mechanisms remain an area of active research but are believed to involve:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown COX inhibition, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Antimicrobial Action : The compound exhibits activity against various bacterial strains, potentially disrupting cell wall synthesis or protein synthesis in pathogens.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The minimum inhibitory concentrations (MICs) against selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro studies. It was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that the compound may be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

- In Vivo Studies : In animal models, the administration of this compound resulted in reduced edema in paw inflammation models, indicating its potential efficacy in treating inflammatory diseases.

- Comparative Analysis : A comparative study with standard NSAIDs demonstrated that this compound exhibited a comparable efficacy profile but with potentially fewer side effects related to gastrointestinal irritation.

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into the binding affinities of this compound with COX enzymes, suggesting that it may serve as a selective COX inhibitor.

Q & A

Q. Key Considerations :

- Solvent polarity and base strength (e.g., K₂CO₃ vs. NaH) influence reaction efficiency.

- Temperature control minimizes side reactions (e.g., hydrolysis of chloroacetamide intermediates) .

Basic: What analytical techniques are standard for structural characterization of this compound?

Answer:

X-ray Crystallography : Resolve 3D conformation using SHELX software (e.g., SHELXL for refinement). Intramolecular interactions (e.g., C–H···O) and packing via hydrogen bonds (N–H···O) are critical for validating geometry .

Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.67–8.67 ppm for dichlorophenyl groups) .

- IR : Identify functional groups (e.g., amide C=O stretch at ~1714 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error) .

Advanced: How can synthesis yields be optimized for derivatives with varied benzyl substituents?

Answer:

Methodological Strategies :

- Parallel Screening : Test diverse 1-chloromethylbenzene derivatives (e.g., electron-withdrawing vs. donating groups) under standardized conditions (DMF, K₂CO₃, 70°C) .

- Catalysis : Transition metals (e.g., Pd for cross-couplings) or phase-transfer catalysts may enhance reactivity for sterically hindered substrates.

- Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust reaction times .

Q. Example Data (Derivative Yields) :

| Substituent (R) | Yield (%) | Reference |

|---|---|---|

| 4-Cl | 64 | |

| 4-NO₂ | 31 | |

| 4-OMe | 58 |

Advanced: How do computational docking studies inform the anticonvulsant activity of this compound?

Answer:

Target Selection : Focus on GABAₐ receptors (PDB ID: 6HUO) or GABA transaminase (PDB ID: 1OHV) .

Docking Workflow :

- Ligand Preparation : Optimize 3D geometry using OpenBabel or MOE.

- Binding Affinity : Compare calculated ΔG values (e.g., -8.2 kcal/mol for the compound vs. -10.5 kcal/mol for diazepam) .

Validation : Correlate docking scores with in vivo results (e.g., PTZ-induced seizure models). Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) not modeled in silico .

Advanced: How can researchers resolve contradictions between in silico predictions and experimental biological activity?

Answer:

Case Study : In , docking suggested low GABA affinity, yet in vivo tests showed partial mortality reduction.

Resolution Strategies :

Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS or PAMPA-BBB assays to identify absorption barriers .

Metabolite Analysis : LC-MS/MS to detect active metabolites not accounted for in docking.

Off-Target Screening : Use SPR biosensors or kinase panels to identify unintended targets (e.g., sodium channels) .

Advanced: What structural modifications enhance the compound’s bioactivity?

Answer:

SAR Insights :

- Dichlorophenyl Group : Essential for hydrophobic interactions with GABAₐ’s β-subunit .

- 4-Hydroxyphenyl Acetamide : The hydroxyl group enables hydrogen bonding with active-site residues (e.g., Tyr157) .

- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while -OMe improves solubility without compromising binding .

Q. Experimental Validation :

- Analog Synthesis : Replace the quinazolinone core with thiazole (as in ) to modulate electron density.

- Activity Testing : Compare IC₅₀ values in electrogenic seizure models or patch-clamp assays .

Advanced: How is X-ray crystallography applied to resolve conformational ambiguities?

Answer:

Protocol :

Crystal Growth : Slow evaporation from methanol/acetone (1:1) yields diffraction-quality crystals .

Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 123 K.

Refinement : SHELXL refines anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.15 .

Q. Example Findings :

- Intramolecular C–H···O interactions stabilize planar quinazolinone geometry .

- Intermolecular N–H···O bonds dictate crystal packing, influencing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.